molecular formula C14H29NO6 B13433165 tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate

tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate

Cat. No.: B13433165
M. Wt: 307.38 g/mol
InChI Key: LRPRGSISFTZFAG-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a propyl chain with a triethylene glycol (TEG) segment terminating in a 2-hydroxyethoxy group. Its structure (C₁₅H₂₉NO₇) enables applications in drug delivery, bioconjugation, and polymer chemistry due to its hydrophilic TEG moiety and reactive carbamate group. The terminal hydroxyl group enhances solubility in polar solvents, while the tert-butyl group provides steric protection for the carbamate during synthetic processes .

Properties

Molecular Formula

C14H29NO6

Molecular Weight

307.38 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15-5-4-7-18-9-11-20-12-10-19-8-6-16/h16H,4-12H2,1-3H3,(H,15,17)

InChI Key

LRPRGSISFTZFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate
  • IUPAC Name: tert-butyl (3-(2-(2-hydroxyethoxy)ethoxy)propyl)carbamate
  • Molecular Formula: C12H25NO5
  • CAS Number: 801239-88-3
  • Structural Features:
    • A tert-butyl carbamate protecting group (Boc)
    • A propyl linker
    • A triethylene glycol chain ending with a primary alcohol

Detailed Preparation Protocol (Example)

Step Reagents & Conditions Description Outcome
1. Starting Material 3-Amino-1-propanol + triethylene glycol monotosylate Nucleophilic substitution of amino group with triethylene glycol chain Formation of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propylamine
2. Boc Protection Di-tert-butyl dicarbonate (Boc2O), triethylamine, DCM, 0–25 °C, 12 h Protection of amine group to form Boc-carbamate This compound
3. Purification Silica gel column chromatography Remove impurities and unreacted starting materials Pure target compound with ≥95% purity

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following analyses are standard:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of carbamate and polyether chains Characteristic Boc tert-butyl singlet at ~1.4 ppm; polyether methylene protons between 3.4–3.8 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z corresponding to C12H25NO5
Infrared (IR) Spectroscopy Functional group identification Carbamate C=O stretch ~1700 cm⁻¹; O-H stretch broad band ~3400 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Purity assessment Single peak with retention time consistent with reference standard

Research Findings and Literature Data

  • The compound is commercially available from reputable chemical suppliers with purity specifications ≥95% and is used as a building block in organic synthesis, especially in medicinal chemistry for linker or protecting group strategies.
  • Patents related to carbamate derivatives and their synthesis provide insight into optimized reaction conditions and novel intermediates, highlighting the importance of mild Boc protection to preserve sensitive polyether chains.
  • Stability studies indicate that the Boc group remains intact under neutral to mildly basic conditions but can be cleaved under acidic conditions, enabling further functionalization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Boc Protection of Amino-Polyether Amino triethylene glycol derivative Di-tert-butyl dicarbonate, base 0–25 °C, 1–24 h, DCM or THF High selectivity, straightforward Requires pure amine precursor
Nucleophilic Substitution + Carbamate Formation Boc-protected amine + tosylated triethylene glycol Base, solvent, heat Variable, often reflux Modular assembly, versatile Possible side reactions, longer synthesis

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl):

Reaction Conditions

  • Reagent: TFA in dichloromethane (DCM)

  • Temperature: 0°C → room temperature (rt)

  • Time: 3 hours

  • Product: Amine hydrochloride salt

Example
Deprotection of analogous Boc-protected PEG amines (e.g., compound 9 in ) proceeds quantitatively using TFA, enabling subsequent amide bond formation .

Reaction ComponentDetailsSource
Starting MaterialBoc-protected PEG-3 amine
ReagentTFA (excess) in DCM
Yield>95%

Functionalization of the Terminal Hydroxyl Group

The hydroxyl group undergoes alkylation, acylation, or sulfonation to introduce new functionalities:

Alkylation via Mitsunobu Reaction

The hydroxyl group reacts with phenols or thiols under Mitsunobu conditions:

Reaction Conditions

  • Reagents: Diisopropyl azodicarboxylate (DIAD), polymer-bound triphenylphosphine

  • Solvent: THF

  • Temperature: rt

  • Product: Ether derivatives

Example
In , a hydroxyl-terminated PEG-3 analog reacted with 2-(benzylthio)phenol to form an ether linkage (79% yield) .

Tosylation for Nucleophilic Substitution

The hydroxyl group is converted to a tosylate for SN2 reactions:

Reaction Conditions

  • Reagent: Tosyl chloride (TsCl), NaOH

  • Solvent: THF

  • Temperature: 0°C → rt

  • Product: Tosylate intermediate

Example
Tosylation of similar PEG-alcohols (e.g., compound 14 in ) enables substitution with azides or amines .

Reaction ComponentDetailsSource
Starting MaterialPEG-3 alcohol
ReagentTsCl, NaOH
Yield68–83%

Stability Under Basic and Acidic Conditions

The ethylene glycol backbone and carbamate group exhibit distinct stability profiles:

Acidic Conditions

  • Boc Group: Labile to TFA/HCl (cleavage in 1–3 hours) .

  • Ether Linkages: Stable under mild acids (e.g., aqueous HCl) but degrade in concentrated H2SO4 .

Basic Conditions

  • Carbamate: Resists hydrolysis at pH < 10 but degrades in strong bases (e.g., NaOH) .

  • Ester Side Chains (if present): Saponify under basic conditions (e.g., KOtBu in THF) .

Amide Bond Formation with the Free Amine

After Boc deprotection, the amine participates in coupling reactions:

Reaction Conditions

  • Reagents: EDC·HCl, HOBt, DIEA

  • Solvent: DMF

  • Temperature: rt

  • Product: Amides (e.g., biotin conjugates)

Example
Coupling of deprotected PEG-3 amines with desthiobiotin achieved 47–77% yields in PROTAC linker synthesis .

Reaction ComponentDetailsSource
Amine SourceDeprotected PEG-3 amine
Coupling AgentEDC·HCl, HOBt
Yield47–77%

Oxidation of the Hydroxyl Group

The terminal hydroxyl can be oxidized to a carboxylic acid or ketone:

Reaction Conditions

  • Reagent: Jones reagent (CrO3/H2SO4) or TEMPO/NaClO

  • Solvent: Acetone/H2O

  • Product: Carboxylic acid (if primary alcohol)

Example
Oxidation of analogous PEG-alcohols (e.g., compound 5 in ) yielded carboxylic acids for further esterification .

Scientific Research Applications

Tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound can also act as a ligand, forming stable complexes with metal ions and other molecules.

Comparison with Similar Compounds

tert-Butyl N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}carbamate (Compound 10)

  • Structure: Ethyl backbone with a TEG chain terminating in an aminoethoxy group (C₁₃H₂₆N₂O₅).
  • Synthesis : Yield of 65%; characterized by IR (3367 cm⁻¹ for NH₂, 1685 cm⁻¹ for carbamate) and NMR (δ 1.43 ppm for tert-butyl) .
  • Key Differences : Shorter chain (ethyl vs. propyl) and terminal amine instead of hydroxyl.
  • Applications : Amine reactivity enables conjugation with carbonyl groups, making it suitable for peptide synthesis .

tert-Butyl N-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)carbamate (Compound 11)

  • Structure: Propyl backbone with a TEG chain terminating in 3-aminopropoxy (C₁₅H₃₂N₂O₅; CAS 194920-62-2).
  • Synthesis : 67% yield; IR peaks at 3348 cm⁻¹ (NH₂) and 1692 cm⁻¹ (carbamate) .
  • Key Differences: Aminopropoxy group enhances nucleophilicity compared to the hydroxyl terminus.
  • Applications : Used in proteomics for activity-based protein profiling and as a linker in antibody-drug conjugates .

tert-Butyl N-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate

  • Structure: Ethyl backbone with a TEG-hydroxyethoxy terminus (C₁₃H₂₅NO₇).
  • Synthesis : Used in patent Example 427 (EP 4 374 877 A2) to prepare complex molecules; LCMS m/z 1011 [M+H]+ .
  • Key Differences : Ethyl chain instead of propyl, reducing lipophilicity.
  • Applications : Intermediate in synthesizing fluorinated pharmaceuticals .

tert-Butyl (3-(2-(2-Hydroxyethoxy)ethoxy)propyl)carbamate

  • Structure: Propyl backbone with a shorter diethylene glycol (DEG) chain (C₁₂H₂₃NO₅).
  • Key Differences : DEG chain (two ethoxy units) vs. TEG (three ethoxy units), reducing hydrophilicity.
  • Applications : Referenced as BocNH-PPG1-PEG2-OH in bioconjugation protocols .

Comparative Analysis

Structural and Functional Differences

Compound Backbone Terminal Group TEG Length Key Functional Group
Target Compound Propyl 2-Hydroxyethoxy 3 ethoxy units Hydroxyl (polar)
Compound 10 Ethyl Aminoethoxy 3 ethoxy units Amine (nucleophilic)
Compound 11 Propyl 3-Aminopropoxy 3 ethoxy units Amine (flexible linker)
Ethyl Variant () Ethyl 2-Hydroxyethoxy 3 ethoxy units Hydroxyl
DEG Variant () Propyl 2-Hydroxyethoxy 2 ethoxy units Hydroxyl

Physicochemical Properties

  • Solubility: Hydroxyl-terminated compounds exhibit higher aqueous solubility than amino analogs.
  • Reactivity: Amino groups (e.g., Compound 11) react faster with activated carbonyls, while hydroxyl groups require activation for conjugation.

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS ([M+H]+)
Target 3367 (OH), 1685 1.43 (C(CH₃)₃), 3.60–3.75 (TEG) Not reported
Compound 10 3367 (NH₂), 1685 1.43 (C(CH₃)₃), 3.50–3.70 (TEG) 248.1729
Compound 11 3348 (NH₂), 1692 1.42 (C(CH₃)₃), 3.55–3.80 (TEG) 320.430

Table 2: Commercial and Industrial Relevance

Compound CAS Number Supplier Price (USD/mg)
Compound 11 194920-62-2 eMolecules Pharmablock ~$0.000 (bulk)
DEG Variant () Not specified China Suppliers Not reported

Biological Activity

Tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate, also known by its CAS number 186020-66-6, is a compound that has garnered attention for its potential biological activity. This article explores the compound's properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H26O6
  • Molecular Weight : 278.342 g/mol
  • CAS Number : 186020-66-6
  • Structural Characteristics : The compound contains a tert-butyl group and multiple ethylene glycol units, which enhance its solubility and potential biological interactions.

The biological activity of this compound is primarily linked to its role as a modulator of cellular pathways. Its structure suggests it may interact with various receptors and enzymes involved in cellular signaling.

Potential Biological Targets

  • TrkB Receptor : Preliminary studies indicate that compounds similar to this compound may activate the TrkB receptor, which is crucial for neuronal survival and development. Activation of this receptor can lead to downstream signaling through pathways such as Akt kinase, promoting cell survival and reducing apoptosis under stress conditions .
  • Cytotoxicity Reduction : In vitro assays have demonstrated that compounds with similar structural motifs can significantly reduce cell death caused by serum deprivation in NIH-3T3 cells expressing the TrkB receptor. The treatment with such compounds showed a notable decrease in cytotoxicity compared to controls .

Case Studies and Experimental Evidence

  • Cell Toxicity Assays :
    • In studies using the CellTox™ Green Cytotoxicity Assay, compounds were tested for their ability to mitigate cell death in serum-starved NIH-3T3 cells. Results indicated that specific concentrations (1 µM) of these compounds led to a significant reduction in cell death (approximately 42% reduction compared to control) .
  • Western Blot Analysis :
    • Following treatment with the compound, Western blot analyses revealed increased phosphorylation of the TrkB receptor and downstream targets like Akt kinase, indicating successful activation of these pathways .

Comparative Analysis Table

Property/ActivityThis compound
Molecular FormulaC13H26O6
Molecular Weight278.342 g/mol
Potential Biological TargetTrkB Receptor
Effect on Cell ViabilityReduces cytotoxicity by ~42% in NIH-3T3 cells
Mechanism of ActionModulates cell survival pathways

Q & A

Q. How to investigate enzyme inhibition mechanisms using this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target enzymes (e.g., KD values).
  • X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., hydrolases) to identify active-site modifications .

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